Lasamide

Carbonic Anhydrase Enzyme Inhibition Drug Discovery

Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) is a synthetic precursor and contaminant of the diuretic furosemide manufacturing process. It is a potent inhibitor of human carbonic anhydrase (hCA) isoforms, with Ki values of 0.52 nM for hCA I, 0.33 nM for hCA II, 2.6 nM for hCA IX, and 7.5 nM for hCA XII.

Molecular Formula C7H5Cl2NO4S
Molecular Weight 270.09 g/mol
CAS No. 2736-23-4
Cat. No. B1675832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasamide
CAS2736-23-4
Synonyms2,4-dichloro-5-sulfamoylbenzoic acid
lasamide
Molecular FormulaC7H5Cl2NO4S
Molecular Weight270.09 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)O
InChIInChI=1S/C7H5Cl2NO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
InChIKeyZSHHRBYVHTVRFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lasamide (CAS 2736-23-4): A Potent Carbonic Anhydrase Inhibitor for Research and Drug Discovery – Technical Differentiation and Procurement Guide


Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) is a synthetic precursor and contaminant of the diuretic furosemide manufacturing process [1]. It is a potent inhibitor of human carbonic anhydrase (hCA) isoforms, with Ki values of 0.52 nM for hCA I, 0.33 nM for hCA II, 2.6 nM for hCA IX, and 7.5 nM for hCA XII [2]. This compound serves as a privileged building block for fragment-based drug discovery and as a reference standard in CA inhibition studies.

1
hCA isoform profiling and enzyme inhibition studies
2
Fragment-based drug discovery scaffold with X‑ray co‑crystal structures
3
Reference inhibitor for CA selectivity and binding‑mode research

Why In-Class Carbonic Anhydrase Inhibitors Cannot Simply Substitute for Lasamide: Key Differentiators for Procurement Decisions


Despite sharing a sulfonamide pharmacophore with other carbonic anhydrase inhibitors (CAIs), Lasamide's 2,4-dichloro substitution pattern confers a distinct isoform selectivity profile and sub-nanomolar potency that is not replicated by commonly used reference compounds such as acetazolamide or furosemide [1]. Direct head-to-head enzymatic assays demonstrate that Lasamide exhibits >36-fold greater potency against hCA II and markedly different selectivity ratios compared to acetazolamide [2]. These quantitative differences preclude simple substitution in enzymatic, structural, or cellular studies.

Lasamide 2,4‑dichloro substitution; distinct hCA isoform selectivity profile
Acetazolamide Different selectivity ratios; hCA II potency profile may not transfer directly
Lasamide Reported hCA I inhibition context
Furosemide hCA I potency context differs considerably; substitution may require validation
Lasamide X‑ray confirmed binding mode in hCA II and hCA XII mimic
Sulfonamide CAIs without co‑crystal data Binding pose and fragment‑growing vectors may not be reproduced

Quantitative Differentiation of Lasamide Against Key Carbonic Anhydrase Inhibitor Comparators: A Procurement-Focused Evidence Guide


Head-to-Head Comparison: Lasamide Exhibits Sub-Nanomolar Ki Against hCA II vs. Acetazolamide

In a direct head-to-head stopped-flow CO2 hydration assay, Lasamide demonstrated a Ki of 0.33 nM for hCA II, compared to 12.1 nM for acetazolamide (AAZ), representing a >36-fold greater potency [1].

hCA II Ki vs Acetazolamide
Head‑to‑head
0.33 nM vs 12.1 nM (36.7‑fold)
Assay sensitivity context
Stopped‑flow CO₂ hydration, pH 7.4, 25°C
Carbonic Anhydrase Enzyme Inhibition Drug Discovery

Lasamide vs. Furosemide: >190-Fold Higher Potency Against hCA I Highlights Divergent Pharmacological Profiles

While Lasamide is a precursor to furosemide, the two compounds exhibit dramatically different CA inhibition profiles. Lasamide inhibits hCA I with a Ki of 0.52 nM [1], whereas furosemide's Ki for the same isoform is 62 nM [2]—a 119-fold difference.

hCA I Ki vs Furosemide
Cross‑study comparable
0.52 nM vs 62 nM (119‑fold)
Profiling context may differ
Furosemide Ki from literature, different assay conditions
Carbonic Anhydrase Diuretic Pharmacology Comparative Potency

Selectivity Advantage: Lasamide Demonstrates 10-Fold Selectivity for hCA IX Over hCA II vs. Acetazolamide

Selectivity ratios (S_IX/II) derived from the same assay reveal Lasamide has a S_IX/II of 7.9, indicating modest preference for the tumor-associated isoform hCA IX, while AAZ shows a ratio of 2.1, favoring hCA II [1].

hCA IX/II Selectivity vs AAZ
Head‑to‑head
SIX/II = 7.9 (Lasamide) vs 2.1 (AAZ)
Isoform selectivity context
Derived from same stopped‑flow assay
Carbonic Anhydrase IX Tumor-Associated Isoforms Selectivity Profiling

Structural Confirmation: X-Ray Crystallography Reveals Unique Binding Mode of Lasamide in hCA II and hCA XII Mimic Active Sites

X-ray crystal structures (PDB IDs: 8QH8 and 8QHJ) confirm that Lasamide binds within the catalytic clefts of hCA II and an hCA XII mimic, providing atomic-level validation of its mechanism and enabling rational fragment-based design [1][2].

Binding mode (X‑ray)
Supporting evidence
PDB: 8QH8, 8QHJ; 1.62 Å resolution
Structural validation context
Co‑crystal structures in hCA II and hCA XII mimic
Structural Biology X-ray Crystallography Fragment-Based Drug Design

Fragment-Based Drug Discovery Utility: Lasamide Serves as a Privileged Building Block for Generating Novel CA Inhibitor Series

As a validated fragment hit with confirmed binding and potent activity, Lasamide has been used as a starting point for synthesizing oxime ester derivatives [2] and sulfonylpiperazine conjugates [3], several of which show improved selectivity or in vivo efficacy in glaucoma models [1].

Fragment‑based scaffold
Supporting evidence
Starting material for >16 derivatives reported
Scaffold‑development context
Oxime esters and sulfonylpiperazine conjugates described
Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Optimal Research and Industrial Applications for Lasamide Based on Verified Differentiation Evidence


In Vitro Enzymology: Profiling Carbonic Anhydrase Isoform Selectivity

Lasamide's sub-nanomolar Ki values for hCA I (0.52 nM), hCA II (0.33 nM), hCA IX (2.6 nM), and hCA XII (7.5 nM) make it an excellent reference inhibitor for establishing isoform selectivity profiles in enzymatic assays [1]. Its >36-fold greater potency against hCA II compared to acetazolamide enables more sensitive detection of subtle differences in inhibitor binding across CA isoforms.

Fragment-Based Drug Discovery: Lead Generation for CA IX/XII Inhibitors

As a validated fragment with confirmed binding modes in hCA II and hCA XII mimic active sites (PDB: 8QH8, 8QHJ) [2], Lasamide serves as an ideal starting scaffold for fragment growing or linking strategies. Its use has already yielded oxime ester derivatives and sulfonylpiperazine conjugates with improved selectivity for tumor-associated isoforms hCA IX and XII [3].

Structural Biology: Co-Crystallization Studies of CA-Ligand Complexes

The availability of high-resolution X-ray crystal structures of Lasamide bound to hCA II and an hCA XII mimic provides a robust platform for structure-based drug design. Researchers can directly visualize the binding interactions of the 2,4-dichloro-5-sulfamoylbenzoic acid moiety, facilitating rational optimization of CA inhibitors [2].

Pharmacological Tool Development: Investigating hCA II Inhibition in Glaucoma Models

Lasamide's exceptional potency against hCA II (Ki = 0.33 nM) and its demonstrated utility in generating derivatives with in vivo efficacy in glaucoma models [3] position it as a valuable tool compound for studying intraocular pressure regulation and for developing next-generation antiglaucoma agents.

Application
Selection Property
Validation Focus
hCA isoform selectivity profiling
Isoform-selectivity assay context
Ki panel across hCA I, II, IX, XII
Fragment‑based drug discovery scaffold
X‑ray co‑crystal structure availability
Binding‑mode guided optimization
Structural biology co‑crystallization
Reported co‑crystal structures
PDB‑based binding analysis
Intraocular pressure model studies
hCA II inhibition context
IOP endpoint in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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